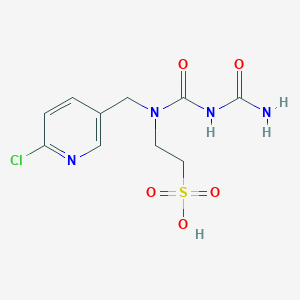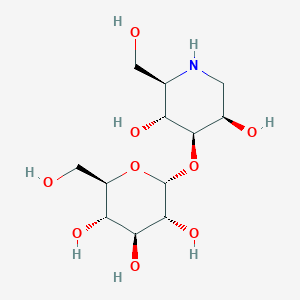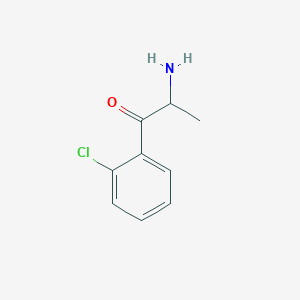
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two methyl groups at positions 2 and 4, and an ethanone group attached to the nitrogen atom of the pyrrolidine ring .
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrolidine with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the enzyme . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds such as 1-(2,3-dimethylpyrrolidin-1-yl)ethan-1-one . While both compounds share a similar core structure, the position of the methyl groups on the pyrrolidine ring can significantly influence their chemical properties and reactivity .
Similar compounds include:
These compounds can be used as references to understand the unique properties and applications of this compound .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(2,4-dimethylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(2)9(5-6)8(3)10/h6-7H,4-5H2,1-3H3 |
Clave InChI |
CIPWLKJRTGIILQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)


![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)


